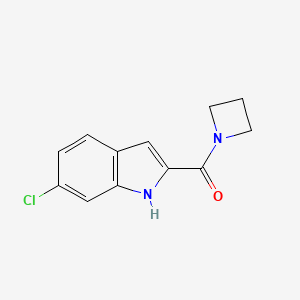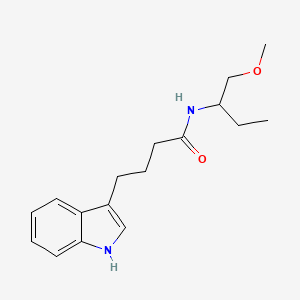
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide, also known as JNJ-54175446, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. JNJ-54175446 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide selectively inhibits the activity of PKCδ and PKCθ isoforms. These isoforms are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting their activity, 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide disrupts the signaling pathways that promote the growth and survival of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, it has been shown to improve insulin sensitivity and glucose tolerance in animal models. In neurodegenerative disorder research, it has been shown to protect against neuronal damage and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide has several advantages for lab experiments. It is a potent and selective inhibitor of PKCδ and PKCθ isoforms, which makes it an ideal tool for studying the role of these isoforms in various cellular processes. It has also been shown to have potential therapeutic applications in various diseases, which makes it an attractive target for drug development. However, 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Additionally, its effects on other PKC isoforms and signaling pathways are not well characterized.
Orientations Futures
There are several future directions for research on 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to study its pharmacokinetic and pharmacodynamic properties to optimize its dosing and administration. Additionally, further research is needed to understand its effects on other PKC isoforms and signaling pathways. Finally, 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide could be used as a tool to study the role of PKCδ and PKCθ isoforms in various cellular processes.
Méthodes De Synthèse
The synthesis of 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide involves a multi-step process that starts with the reaction of 4-bromo-1H-indole with 1-methoxybutan-2-amine to form 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butan-1-amine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid to yield the final product, 4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide.
Applications De Recherche Scientifique
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorder research, it has been shown to protect against neuronal damage and improve cognitive function.
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)-N-(1-methoxybutan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-14(12-21-2)19-17(20)10-6-7-13-11-18-16-9-5-4-8-15(13)16/h4-5,8-9,11,14,18H,3,6-7,10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKAXANUGIZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)CCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)

![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
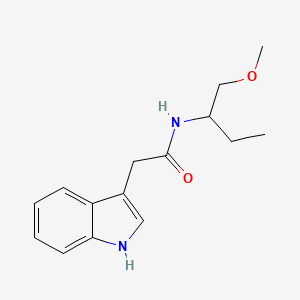
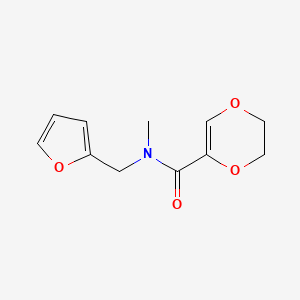
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
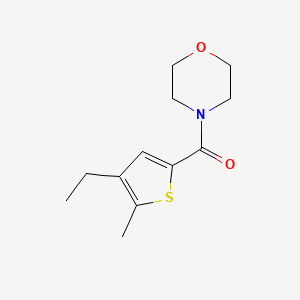
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)
